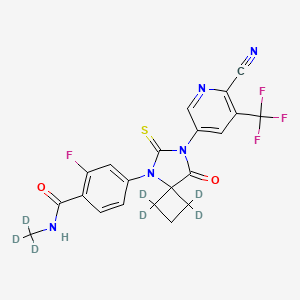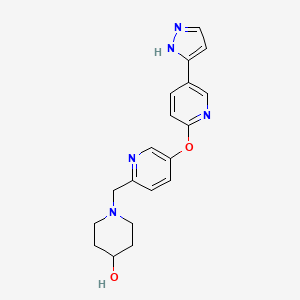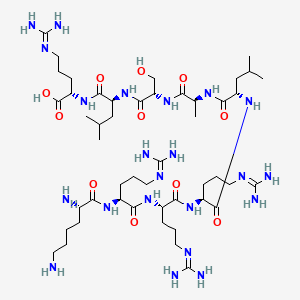
Citronellol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citronellol-d6, also known as (±)-Citronellol-d6, is a deuterated form of citronellol. It is a stable isotope-labeled compound where six hydrogen atoms are replaced by deuterium. Citronellol itself is a natural monoterpenoid, commonly found in essential oils such as citronella oil, rose oil, and geranium oil. The deuterated form, this compound, is primarily used in scientific research as a tracer in various studies due to its stable isotopic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Citronellol-d6 can be synthesized through the hydrogenation of geraniol or nerol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as copper chromite. The process ensures the replacement of hydrogen atoms with deuterium, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to achieve high yields and purity. The use of homogeneous catalysts can also be employed to produce specific enantiomers of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Citronellol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form citronellal-d6 or other oxidized derivatives.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Citronellal-d6, citronellic acid-d6.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Applications De Recherche Scientifique
Citronellol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the biochemical pathways of citronellol.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of fragrances and flavorings, as well as in the study of essential oil compositions .
Mécanisme D'action
Citronellol-d6 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Neuroprotective: Modulates oxidative stress and mitochondrial dysfunction, protecting neuronal cells from apoptosis.
Antioxidant: Reduces the levels of reactive oxygen species and nitric oxide, thereby preventing cellular damage
Comparaison Avec Des Composés Similaires
Similar Compounds
Linalool-d6: Another deuterated monoterpenoid with similar applications in research.
Geraniol-d6: A deuterated form of geraniol, used in similar studies as Citronellol-d6.
Nerol-d6: Deuterated nerol, also used as a tracer in biochemical studies
Uniqueness
This compound is unique due to its specific isotopic labeling, which allows for precise tracing in metabolic and chemical studies. Its wide range of biological activities, including anti-inflammatory and neuroprotective effects, also distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C10H20O |
|---|---|
Poids moléculaire |
162.30 g/mol |
Nom IUPAC |
8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)oct-6-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/i1D3,2D3 |
Clé InChI |
QMVPMAAFGQKVCJ-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=CCCC(C)CCO)C([2H])([2H])[2H] |
SMILES canonique |
CC(CCC=C(C)C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)
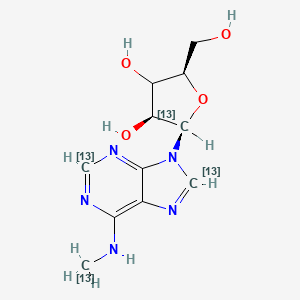

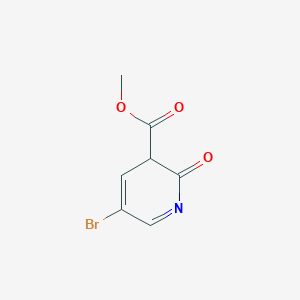
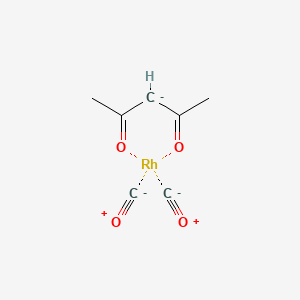
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B12366636.png)

![rac-N-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B12366652.png)
